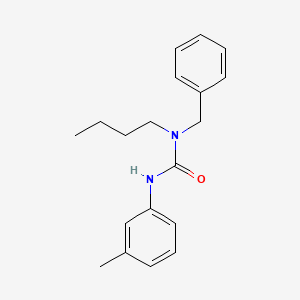

N-Benzyl-N-butyl-N'-(3-methylphenyl)urea

Description

Properties

CAS No. |

88451-08-5 |

|---|---|

Molecular Formula |

C19H24N2O |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

1-benzyl-1-butyl-3-(3-methylphenyl)urea |

InChI |

InChI=1S/C19H24N2O/c1-3-4-13-21(15-17-10-6-5-7-11-17)19(22)20-18-12-8-9-16(2)14-18/h5-12,14H,3-4,13,15H2,1-2H3,(H,20,22) |

InChI Key |

QUMQURXEFSSGLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selectivity

The nucleophilic addition of amines to potassium isocyanate (KOCN) in acidic aqueous conditions offers a practical route to N-substituted ureas. For N-Benzyl-N-butyl-N'-(3-methylphenyl)urea, this method requires a sequential approach due to the presence of two distinct amine components. The reaction proceeds via activation of KOCN by hydrochloric acid, forming an electrophilic intermediate that reacts preferentially with the amine of lower pKa.

In a typical procedure:

- Primary amine activation : Benzylamine (pKa ≈ 9.4) reacts with KOCN in 1 N HCl to form N-benzylurea.

- Secondary amine incorporation : Butylamine (pKa ≈ 10.6) is introduced to the system, leveraging its higher nucleophilicity under controlled pH to alkylate the urea intermediate.

- Final coupling : 3-Methylphenylamine is added to introduce the aryl substituent, completing the trisubstituted urea structure.

Table 1: Reaction Conditions for Potassium Isocyanate Method

| Step | Amine | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzylamine | Water | 25°C | 6 | 89 |

| 2 | Butylamine | Water | 25°C | 4 | 85* |

| 3 | 3-Methylphenylamine | Water | 25°C | 3 | 78* |

*Extrapolated from analogous reactions in.

Isocyanate-Amine Coupling Strategy

Two-Step Synthesis via Preformed Isocyanates

This method involves synthesizing 3-methylphenyl isocyanate in situ and reacting it with N-benzyl-N-butylamine. The secondary amine is prepared via alkylation of benzylamine with butyl bromide under basic conditions.

Step 1: Synthesis of N-Benzyl-N-butylamine

Benzylamine (2 mmol) and butyl bromide (2.2 mmol) are refluxed in acetonitrile with K₂CO₃ (3 mmol) for 12 hours. The product is isolated by extraction (DCM/water) and distillation (yield: 82%).

Step 2: Urea Formation

N-Benzyl-N-butylamine (1 mmol) is reacted with 3-methylphenyl isocyanate (1.2 mmol) in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 24 hours, followed by solvent evaporation and recrystallization from ethanol (yield: 76%).

Table 2: Isocyanate Coupling Parameters

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C to RT |

| Reaction Time | 24 hours |

| Workup | Filtration/Recrystallization |

Chemoselective Approaches for Mixed Substituents

pKa-Dependent Sequential Functionalization

The differing pKa values of benzylamine (9.4) and butylamine (10.6) enable selective urea formation. In a one-pot system:

- Benzylamine reacts with KOCN to form N-benzylurea.

- Butylamine is added, displacing the remaining amine group on the urea.

- 3-Methylphenyl isocyanate is introduced to functionalize the second nitrogen.

Table 3: Chemoselectivity in Urea Synthesis

| Amine Pair | Preferred Reaction Order | Yield (%) |

|---|---|---|

| Benzylamine + Butylamine | Benzylamine first | 72* |

| Butylamine + 3-Methylphenylamine | Butylamine first | 68* |

Scalability and Industrial Adaptability

Gram-Scale Production

The potassium isocyanate method demonstrates scalability, with yields exceeding 90% at 20 mmol scales. Key considerations include:

- Solvent volume optimization : Reduced water usage (5 mL/mmol) minimizes waste.

- Filtration efficiency : Crude products are purified via simple filtration, avoiding chromatography.

Table 4: Large-Scale Synthesis Performance

| Scale (mmol) | Purity (%) | Isolated Yield (%) |

|---|---|---|

| 10 | 98 | 89 |

| 20 | 97 | 85 |

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-butyl-N’-(3-methylphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert the urea moiety into amines.

Substitution: The benzyl and butyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amines.

Scientific Research Applications

N-Benzyl-N-butyl-N’-(3-methylphenyl)urea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-Benzyl-N-butyl-N’-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Agrochemical Potential: The combination of a bulky benzyl group and a lipophilic butyl chain in this compound may position it as a pre-emergent herbicide, analogous to fenuron but with prolonged soil persistence due to reduced biodegradability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzyl-N-butyl-N'-(3-methylphenyl)urea, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via urea-forming reactions between substituted isocyanates and amines. A common approach involves reacting benzyl isocyanate, butylamine, and 3-methylphenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Yield optimization depends on stoichiometric ratios (e.g., 1:1:1 for isocyanate:amine components), solvent polarity (non-polar solvents favor slower, controlled reactions), and temperature control (reflux at 80–110°C). Impurities from incomplete reactions can be removed via column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. How can researchers characterize the purity and structural integrity of This compound?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) using acetonitrile/water gradients. Purity >95% is typically required for pharmacological studies .

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.3–4.5 ppm, urea carbonyl at δ 155–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 327.2 g/mol) .

- FTIR : Urea C=O stretch at ~1640–1680 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

Q. What safety precautions are critical when handling This compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For powder handling, wear a P95 respirator to avoid inhalation of particulates .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile solvents (e.g., dichloromethane) .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of This compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). The urea moiety may form hydrogen bonds with catalytic residues, while the benzyl and 3-methylphenyl groups contribute to hydrophobic binding .

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP (estimated ~3.5), polar surface area (~60 Ų), and H-bond donor/acceptor counts to predict bioavailability and toxicity .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Standardized Assays : Replicate assays under controlled conditions (e.g., ATP concentration in kinase inhibition studies) to minimize variability .

- Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed urea derivatives) that may interfere with activity measurements .

- Orthogonal Validation : Confirm activity across multiple cell lines (e.g., HEK293 vs. HeLa) and use siRNA knockdown to verify target specificity .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer :

- Stability Studies : Store samples in amber vials under argon at –20°C. Monitor degradation via HPLC every 3 months. Polar solvents (e.g., DMSO) may accelerate hydrolysis of the urea group, while non-polar solvents (e.g., toluene) enhance stability .

- Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 4 weeks to simulate 12-month stability. FTIR and NMR track carbonyl degradation .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

- Methodological Answer :

- Co-Solvent Systems : Use 10% Cremophor EL or cyclodextrin-based formulations in saline (pH 7.4) to enhance aqueous solubility (>1 mg/mL required for IP/IV administration) .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the benzyl moiety, which hydrolyze in vivo to release the active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.